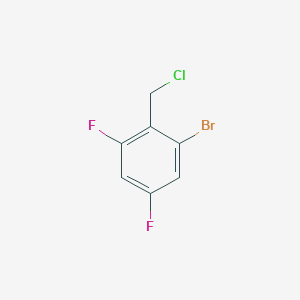

2-Bromo-4,6-difluorobenzyl chloride

描述

Significance of Polyhalogenated Benzyl (B1604629) Halides in Contemporary Organic Synthesis

Polyhalogenated benzyl halides are a class of organic compounds characterized by a benzyl group substituted with multiple halogen atoms. wikipedia.org These compounds are of significant interest in organic synthesis due to their enhanced reactivity and the diverse functionalities they can introduce into a molecule. The presence of multiple halogens can influence the reaction pathways, often leading to high selectivity in nucleophilic substitution and cross-coupling reactions. quora.com They serve as crucial precursors for the synthesis of a wide range of more complex molecules. ncert.nic.in

The utility of polyhalogenated compounds extends to various industrial applications, including the manufacturing of fire-resistant materials, pharmaceuticals, and pesticides. wikipedia.org In the context of drug discovery, the introduction of halogen atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a lead compound.

Overview of Key Structural Features of 2-Bromo-4,6-difluorobenzyl chloride and their Influence on Reactivity

This compound, also known by its CAS number 175589-02-3 for the isomeric 4-Bromo-2,6-difluorobenzyl chloride, possesses a unique combination of structural features that dictate its chemical behavior.

| Property | Data |

| Molecular Formula | C₇H₄BrClF₂ |

| Molecular Weight | 241.46 g/mol |

| Synonyms | 4-Bromo-2,6-difluorobenzyl chloride |

| CAS Number | 175589-02-3 |

The key structural elements and their influence on reactivity are:

Benzylic Chloride: The chloromethyl group (-CH₂Cl) is the primary site of reactivity. The carbon-chlorine bond is polarized, making the benzylic carbon electrophilic and susceptible to nucleophilic attack. libretexts.org Benzylic halides are generally more reactive than alkyl halides in nucleophilic substitution reactions due to the stabilization of the resulting carbocation intermediate by the adjacent benzene (B151609) ring through resonance. quora.comdoubtnut.comquora.com

Bromine Atom: The bromine atom attached to the aromatic ring provides a second reactive handle. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Fluorine Atoms: The two fluorine atoms on the aromatic ring have a significant impact on the molecule's electronic properties. Due to their high electronegativity, they are strongly electron-withdrawing, which can influence the reactivity of both the benzylic chloride and the bromo-substituted positions. This electron-withdrawing effect can make the benzylic carbon even more electrophilic.

The interplay of these three different halogen substituents on the benzyl core makes this compound a potentially versatile building block for creating complex, highly functionalized molecules.

Scope and Objectives of Academic Investigations Involving this compound

While specific academic publications detailing extensive research on this compound are not widely available, its structural motifs suggest its utility in several areas of chemical research. The primary objective of investigations involving this compound would likely be to exploit its dual reactivity. For instance, research could focus on:

Sequential Functionalization: Utilizing the differential reactivity of the benzylic chloride and the aryl bromide to perform selective, stepwise modifications of the molecule. The benzylic chloride would be expected to react with a range of nucleophiles, such as amines, alcohols, and thiols. A brief mention of the synthesis of (4-Bromo-2,6-difluorobenzyl)hydrazine from 4-bromo-2,6-difluorobenzyl chloride and hydrazine (B178648) supports this expected reactivity.

Synthesis of Novel Heterocycles: Using the compound as a starting material for the construction of novel heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Development of New Synthetic Methodologies: Employing this compound as a test substrate to explore new catalytic systems or reaction conditions for C-C and C-X bond formation.

The academic interest in such a molecule would stem from its potential to act as a versatile scaffold for combinatorial chemistry and the synthesis of libraries of compounds for biological screening.

An in-depth examination of the synthetic pathways leading to this compound, a significant halogenated aromatic compound, reveals a multi-step process reliant on precise control of reaction conditions. The successful synthesis of this molecule and its intermediates hinges on the strategic application of regioselective halogenation techniques, careful optimization of reaction parameters, and advanced purification methods.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-(chloromethyl)-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-6-1-4(10)2-7(11)5(6)3-9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZCQHLEHRUQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Pathways of 2 Bromo 4,6 Difluorobenzyl Chloride

Nucleophilic Substitution Reactions at the Benzyl (B1604629) Carbon Center

The benzylic chloride in 2-bromo-4,6-difluorobenzyl chloride is a primary alkyl halide, which makes it susceptible to nucleophilic substitution reactions. The presence of the aromatic ring can stabilize the transition states of both S(_N)1 and S(_N)2 pathways.

S(_N)1 and S(_N)2 Pathways with Oxygen, Nitrogen, and Sulfur Nucleophiles

This compound can react with various nucleophiles, such as those containing oxygen, nitrogen, and sulfur, primarily through an S(_N)2 mechanism. This is typical for primary benzylic halides. masterorganicchemistry.com In an S(_N)2 reaction, the nucleophile attacks the carbon atom bonded to the chlorine in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral. youtube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

The electron-withdrawing nature of the two fluorine atoms and the bromine atom on the aromatic ring can influence the reaction rate. These substituents make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

While the S(_N)2 pathway is generally favored for primary benzyl halides, an S(_N)1 mechanism can also occur, particularly with weak nucleophiles in polar protic solvents. The S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a benzylic carbocation intermediate. The stability of this carbocation is enhanced by resonance with the benzene (B151609) ring.

Reactions with Oxygen Nucleophiles:

With oxygen-containing nucleophiles like hydroxides, alkoxides, or phenoxides, this compound can form the corresponding ethers. For instance, reaction with sodium ethoxide in ethanol (B145695) would yield 2-bromo-4,6-difluorobenzyl ethyl ether. The synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers has been achieved through the reaction of phenols with halothane (B1672932) in the presence of a base, demonstrating a similar type of ether formation. beilstein-journals.orgnih.gov

Reactions with Nitrogen Nucleophiles:

Nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, can displace the chloride to form the corresponding primary, secondary, and tertiary amines, respectively. libretexts.orgopenstax.orglibretexts.org For example, reacting this compound with methylamine (B109427) would yield N-(2-bromo-4,6-difluorobenzyl)methylamine. To avoid over-alkylation, the Gabriel synthesis or the use of an azide (B81097) nucleophile followed by reduction can be employed for the synthesis of primary amines. openstax.org The synthesis of 2,6-diaminopyridine (B39239) derivatives through reaction with amines under pressure demonstrates the feasibility of such substitutions on halogenated aromatic systems. georgiasouthern.edu

Reactions with Sulfur Nucleophiles:

Sulfur nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and react readily with benzylic halides to form thioethers. For example, the reaction of this compound with sodium thiophenoxide would produce 2-bromo-4,6-difluorobenzyl phenyl sulfide.

Table 1: Representative Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Oxygen | Sodium Ethoxide (NaOEt) | Ether | Ethanol, room temperature to reflux |

| Nitrogen | Methylamine (CH(_3)NH(_2)) | Secondary Amine | THF or other polar aprotic solvent |

| Sulfur | Sodium Thiophenoxide (NaSPh) | Thioether | DMF or other polar aprotic solvent |

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The formation of organometallic reagents from this compound is complicated by the presence of two reactive sites: the aryl bromide and the benzyl chloride.

Grignard Reagents:

The formation of a Grignard reagent typically involves the reaction of an organohalide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgstackexchange.com In the case of this compound, the aryl bromide is the more likely site for Grignard reagent formation, as the C(sp)-Br bond is generally more reactive towards magnesium insertion than a C(sp)-Cl bond in this context. However, once the Grignard reagent, 2-(chloromethyl)-3,5-difluorophenylmagnesium bromide, is formed, it is highly nucleophilic and could potentially react with the benzylic chloride of another molecule of the starting material, leading to dimerization and other side products. masterorganicchemistry.com Careful control of reaction conditions, such as low temperatures and slow addition of the halide to an excess of magnesium, would be necessary to favor the formation of the desired Grignard reagent.

Organolithium Compounds:

Similarly, organolithium reagents can be prepared by reacting an organohalide with lithium metal. youtube.comlibretexts.orgmasterorganicchemistry.com The reaction of this compound with lithium would preferentially occur at the C-Br bond to form 2-(chloromethyl)-3,5-difluorophenyllithium. Organolithium reagents are generally more reactive than Grignard reagents and would also be prone to reacting with the benzylic chloride moiety. chemistryviews.org Therefore, the formation of the organolithium reagent in good yield would be challenging under standard conditions. Alternative methods, such as halogen-metal exchange at low temperatures, might offer a more controlled approach.

Transition-Metal-Catalyzed Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds. A key aspect of these reactions with this particular substrate is the chemoselective reaction at the C(sp)-Br bond over the C(sp)-Cl bond. Generally, the oxidative addition of a palladium(0) catalyst to an aryl bromide is faster than to a benzyl chloride, allowing for selective functionalization.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls by reacting an aryl halide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govrsc.orgmdpi.com The reaction of this compound with an arylboronic acid would be expected to selectively form a new carbon-carbon bond at the position of the bromine atom, yielding a functionalized 2,6-difluoro-3-(chloromethyl)biphenyl derivative. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the organoboron species, and reductive elimination to give the biaryl product and regenerate the catalyst.

Table 2: Hypothetical Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst | Base | Solvent | Product Type |

| Phenylboronic acid | Pd(PPh(_3))(_4) | K(_2)CO(_3) | Toluene (B28343)/Water | 2,6-Difluoro-3-(chloromethyl)biphenyl |

| 4-Methoxyphenylboronic acid | PdCl(_2)(dppf) | Cs(_2)CO(_3) | Dioxane/Water | 2,6-Difluoro-3-(chloromethyl)-4'-methoxybiphenyl |

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org For this compound, Sonogashira coupling would selectively occur at the C-Br bond to produce a 2-(alkynyl)-1-(chloromethyl)-3,5-difluorobenzene. The reactivity order of aryl halides in Sonogashira coupling is generally I > Br > Cl, which further supports the selective reaction at the bromide position. wikipedia.org Research on the Sonogashira coupling of 2,4,6-tribromo-3,5-difluoropyridine (B1586626) has shown that the bromine atoms are selectively displaced. arkat-usa.org

Table 3: Hypothetical Sonogashira Coupling of this compound

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product Type |

| Phenylacetylene | PdCl(_2)(PPh(_3))(_2) | CuI | Et(_3)N | THF | 1-(Chloromethyl)-3,5-difluoro-2-(phenylethynyl)benzene |

| Trimethylsilylacetylene | Pd(PPh(_3))(_4) | CuI | i-Pr(_2)NH | Toluene | 1-(Chloromethyl)-3,5-difluoro-2-((trimethylsilyl)ethynyl)benzene |

Negishi Coupling and Related Organozinc-Mediated Processes

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.gov This reaction is known for its high functional group tolerance. The reaction of this compound with an organozinc reagent, such as phenylzinc chloride, would selectively form a biaryl structure at the C-Br bond. The organozinc reagent can be prepared in situ or separately. The Negishi coupling is a powerful method for C(sp)-C(sp) bond formation as well, but the higher reactivity of the aryl bromide compared to the benzyl chloride towards oxidative addition to palladium(0) should ensure chemoselective coupling at the aromatic ring.

Table 4: Hypothetical Negishi Coupling of this compound

| Organozinc Reagent | Catalyst | Solvent | Product Type |

| Phenylzinc chloride | Pd(PPh(_3))(_4) | THF | 2,6-Difluoro-3-(chloromethyl)biphenyl |

| Alkylzinc bromide | PdCl(_2)(dppf) | THF | 2-Alkyl-1-bromo-3,5-difluorobenzene |

Buchwald-Hartwig Amination and Amidations

The Buchwald-Hartwig amination stands as a cornerstone of modern carbon-nitrogen bond formation, offering a powerful tool for the synthesis of arylamines and amides from aryl halides. chemistry.coachwikipedia.org For a substrate such as this compound, the primary site for this palladium-catalyzed cross-coupling reaction is the carbon-bromine bond on the aromatic ring. The carbon-chlorine bond of the benzyl chloride moiety is generally less reactive under these conditions, and the carbon-fluorine bonds are typically inert.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by the coordination of the amine or amide to the resulting palladium(II) complex, deprotonation by a base, and subsequent reductive elimination to yield the desired N-aryl product and regenerate the palladium(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination of this compound would be highly dependent on the choice of catalyst system, specifically the palladium precursor and the phosphine (B1218219) ligand. Bulky, electron-rich phosphine ligands are known to be particularly effective in promoting the amination of aryl chlorides and bromides. chemistry.coach The electron-withdrawing nature of the fluorine atoms on the aromatic ring can influence the rate of oxidative addition, a key step in the catalytic cycle.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide | Amine/Amide | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 4-Bromotoluene | Aniline | Pd(OAc)₂ | (t-Bu)₃P | NaOtBu | Toluene | 98 |

| 1-Bromo-4-fluorobenzene | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 95 |

| 1-Bromo-3,5-dimethylbenzene | Benzamide | Pd(OAc)₂ | DPEPhos | K₃PO₄ | Dioxane | 85 |

This table presents generalized conditions from the literature for similar substrates and is intended to be illustrative of potential reaction parameters for this compound.

Electrophilic Aromatic Substitution Reactions on the Polyfluorinated Benzene Ring

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing inductive effects of the two fluorine atoms and the bromine atom. However, the directing effects of these substituents will govern the regioselectivity of any potential EAS reactions.

Fluorine and bromine are both ortho, para-directing substituents due to the ability of their lone pairs to donate electron density to the ring via resonance, which stabilizes the arenium ion intermediate at these positions. In the case of this compound, the two fluorine atoms at positions 4 and 6, and the bromine atom at position 2, will direct incoming electrophiles. The chloromethyl group is a weak deactivator and is meta-directing.

Considering the combined directing effects, the most likely position for electrophilic attack would be the C5 position, which is ortho to the C4-fluorine and para to the C2-bromine. The C3 position is also a possibility, being ortho to both the C2-bromine and the C4-fluorine. Steric hindrance from the adjacent substituents would also play a role in determining the final product distribution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. However, the highly deactivated nature of the ring in this compound would necessitate harsh reaction conditions, which could lead to side reactions, particularly involving the reactive benzylic chloride. For instance, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings.

Radical Reaction Pathways and Their Synthetic Utility

The benzylic position of this compound is particularly susceptible to radical reactions. The stability of the resulting benzylic radical, which is resonance-stabilized by the aromatic ring, facilitates the abstraction of the benzylic hydrogens.

A common and synthetically useful radical reaction is benzylic bromination, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or AIBN, and light. This reaction would convert the chloromethyl group into a bromomethyl group. However, given the presence of a benzylic chloride, the primary utility of radical reactions would be in the transformation of the -CH₂Cl group itself, for example, in radical-mediated coupling reactions.

The synthetic utility of radical pathways involving this compound could include:

Atom Transfer Radical Polymerization (ATRP): The benzylic chloride can act as an initiator for the controlled polymerization of various monomers.

Radical-mediated C-C bond formation: The generation of a benzylic radical can be followed by its addition to alkenes or other radical acceptors.

The presence of the electron-withdrawing fluorine and bromine atoms on the ring can influence the stability and reactivity of the benzylic radical.

Strategies for Selective Functionalization of Multiple Halogen Centers

A key synthetic challenge and opportunity with this compound is the selective functionalization of its three different halogen centers: the benzylic chloride, the aryl bromide, and the aryl fluorides. The differing reactivity of these C-X bonds allows for a stepwise and controlled modification of the molecule.

Nucleophilic Substitution at the Benzylic Position: The benzylic chloride is the most susceptible to nucleophilic attack (Sₙ2 or Sₙ1, depending on the conditions and nucleophile). A wide range of nucleophiles, such as amines, alcohols, thiols, and cyanides, can displace the chloride to introduce new functional groups at the benzylic position. This reaction would typically occur under milder conditions than those required to react the aryl halides.

Cross-Coupling of the Aryl Bromide: As discussed in the Buchwald-Hartwig section, the aryl bromide is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Stille couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position. By carefully selecting the catalyst and reaction conditions, this transformation can be achieved without affecting the benzylic chloride or the aryl fluorides.

Functionalization of the Aryl Fluorides: The carbon-fluorine bonds are the strongest and least reactive of the halogen centers. Their functionalization typically requires harsh conditions or specialized catalytic systems, often involving nucleophilic aromatic substitution (SₙAr) with strong nucleophiles, facilitated by the electron-withdrawing nature of the other substituents on the ring.

A sequential approach, starting with the most reactive site, would be the most logical strategy for the selective functionalization of this compound.

Detailed Mechanistic Investigations of Key Transformations

The key transformations of this compound are governed by well-established mechanistic principles.

Nucleophilic Substitution at the Benzylic Chloride: The mechanism can proceed via either an Sₙ2 or Sₙ1 pathway. An Sₙ2 mechanism would involve a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. An Sₙ1 mechanism would proceed through the formation of a resonance-stabilized benzylic carbocation, which would then be attacked by the nucleophile. The choice of solvent and the nature of the nucleophile would influence the predominant pathway.

Palladium-Catalyzed Cross-Coupling: The mechanism of reactions like the Buchwald-Hartwig amination involves a catalytic cycle of oxidative addition, ligand exchange/deprotonation, and reductive elimination. The electronic and steric properties of the phosphine ligand are crucial in facilitating each step of the cycle and preventing side reactions. The electron-withdrawing fluorine atoms on the substrate can accelerate the oxidative addition step.

Further detailed mechanistic investigations, potentially using computational methods or kinetic studies, could provide deeper insights into the specific reactivity of this compound and aid in the optimization of reaction conditions for its selective functionalization.

Applications of 2 Bromo 4,6 Difluorobenzyl Chloride As a Versatile Synthetic Building Block

Contributions to Materials Science and Functional Polymer Chemistry

Development of Precursors for Specialty Materials

2-Bromo-4,6-difluorobenzyl chloride is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex molecules for the specialty materials sector. Its utility stems from the presence of multiple reactive sites: the brominated and chlorinated positions, and the two fluorine atoms which influence the electronic properties of the benzene (B151609) ring. While direct research on this specific isomer is limited, the applications of closely related compounds provide a clear indication of its potential in developing precursors for advanced materials.

The primary role of this compound in this context is as a precursor for introducing the 2-bromo-4,6-difluorobenzyl moiety into larger molecular frameworks. This is particularly valuable in the development of materials with tailored electronic, optical, and thermal properties. The presence of the halogen atoms allows for a variety of chemical transformations, making it a versatile intermediate in multi-step synthetic processes.

For instance, similar bromo-fluoro-benzyl compounds are utilized in the synthesis of liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and other organic electronic materials. The fluorine atoms are known to enhance properties such as thermal stability, mesophase behavior in liquid crystals, and electron-transporting capabilities in organic semiconductors. The bromo- and chloro- groups provide handles for further chemical modifications, such as cross-coupling reactions to build more complex conjugated systems.

The following table summarizes the key functionalities of this compound and their relevance in the synthesis of specialty material precursors:

| Functional Group | Position | Role in Synthesis | Potential Impact on Material Properties |

| Benzyl (B1604629) Chloride | -CH₂Cl | Reactive site for nucleophilic substitution, allowing attachment to other molecules. | Forms a stable linkage within the final material structure. |

| Bromo | 2- | A versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds. | Enables the construction of complex, conjugated molecular architectures essential for electronic and optical materials. |

| Fluoro | 4,6- | Modifies the electronic properties of the aromatic ring, influencing reactivity and intermolecular interactions. | Enhances thermal stability, oxidative stability, and can improve charge transport characteristics in organic electronics. |

Role in Fine Chemical Production and Specialty Chemicals Industry

In the fine chemical and specialty chemicals industry, this compound is valued for its ability to act as a sophisticated intermediate in the synthesis of high-value, low-volume products. Its multi-functional nature allows for the creation of complex molecular architectures required for pharmaceuticals, agrochemicals, and other specialty applications.

The production of fine chemicals often involves multi-step syntheses where precise control over the introduction of specific functional groups is paramount. This compound, with its distinct reactive sites, offers chemists the flexibility to perform sequential and selective chemical transformations.

A significant application area for structurally similar compounds is in the pharmaceutical industry. For example, the related compound 2,6-difluorobenzyl bromide is a key intermediate in the synthesis of Rufinamide, an anti-epileptic drug. This highlights the role of such halogenated benzyl halides as precursors for active pharmaceutical ingredients (APIs). The 2-bromo-4,6-difluoro substitution pattern of the title compound would be expected to impart specific pharmacokinetic and pharmacodynamic properties to a drug molecule, such as increased metabolic stability and enhanced binding affinity to biological targets.

In the agrochemical sector, fluorinated and brominated aromatic compounds are integral to the development of new pesticides and herbicides. The presence of halogens can significantly influence the biological activity, environmental persistence, and mode of action of these products. This compound can serve as a starting material for the synthesis of novel agrochemicals with improved efficacy and safety profiles.

The table below outlines the key reaction types where this compound can be employed in the fine chemical industry and the resulting classes of specialty chemicals.

| Reaction Type | Reactive Site(s) | Resulting Chemical Class | Industrial Application Area |

| Nucleophilic Substitution | Benzyl Chloride | Ethers, Esters, Amines | Pharmaceuticals, Agrochemicals |

| Suzuki Coupling | Bromo | Biaryls | Organic Electronics, Pharmaceuticals |

| Heck Reaction | Bromo | Substituted Alkenes | Materials Science, Fine Chemicals |

| Sonogashira Coupling | Bromo | Aryl Alkynes | Advanced Materials, Pharmaceuticals |

| Buchwald-Hartwig Amination | Bromo | Aryl Amines | Pharmaceuticals, Organic Electronics |

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules derived from 2-Bromo-4,6-difluorobenzyl chloride. The presence of fluorine atoms in the molecule makes ¹⁹F NMR a particularly powerful technique.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is a sensitive NMR probe with 100% natural abundance, a large chemical shift range, and strong spin-spin couplings, making it an ideal "spy" nucleus to report on its molecular environment. rsc.orgrsc.org In derivatives of this compound, the chemical shifts of the two fluorine atoms are highly sensitive to changes in their electronic surroundings, providing valuable information about substitution patterns and reaction outcomes. rsc.orgnih.gov For instance, the ¹⁹F NMR spectrum of a related compound, 2,6-difluorobenzyl chloride, provides a reference for the chemical shifts of fluorine atoms on a benzyl (B1604629) ring. sigmaaldrich.comchemicalbook.com

2D-NMR Techniques: To unravel more complex structures, two-dimensional (2D) NMR experiments are employed. These techniques correlate different nuclei, providing a more complete picture of the molecular framework.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the molecule. ugm.ac.id

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. ugm.ac.id

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment is particularly valuable for fluorinated compounds, as it correlates proton and fluorine nuclei, providing information on through-space or through-bond interactions. rsc.org

By combining these techniques, researchers can obtain a wealth of structural information, including the connectivity of atoms, the relative stereochemistry, and even subtle conformational details of derivatives of this compound.

Mass Spectrometry for Precise Molecular Weight Determination and Reaction Monitoring

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound with high precision and to monitor the progress of chemical reactions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is critical for confirming the identity of newly synthesized derivatives of this compound and distinguishing between compounds with the same nominal mass but different elemental formulas.

Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. nih.govchromatographyonline.comnih.gov

Reaction Monitoring: LC-MS can be used to follow the progress of a reaction by separating the starting materials, intermediates, and products, and then detecting them by their mass-to-charge ratio. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading.

Derivatization: In some cases, derivatization with reagents like benzoyl chloride can be used to improve the chromatographic separation and enhance the ionization efficiency of analytes for MS analysis. chromatographyonline.comresearchgate.net

The table below shows predicted collision cross-section (CCS) values for a related compound, which is a parameter that can be measured by ion mobility-mass spectrometry and is related to the shape and size of the ion.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 240.92258 | 135.9 |

| [M+Na]⁺ | 262.90452 | 151.1 |

| [M-H]⁻ | 238.90802 | 140.5 |

| [M+NH₄]⁺ | 257.94912 | 158.8 |

| [M+K]⁺ | 278.87846 | 137.8 |

| Data for 2-bromo-3,4-difluorobenzyl chloride. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Synthetic Transformations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are particularly useful for monitoring synthetic transformations involving this compound.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., C-H, C=O, O-H) absorbs at a characteristic frequency, providing a "fingerprint" of the functional groups present. For example, the transformation of the chloromethyl group (-CH₂Cl) in this compound to other functional groups, such as an alcohol (-CH₂OH) or an ether (-CH₂OR), can be readily monitored by the appearance or disappearance of specific IR absorption bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of light. libretexts.org While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. For instance, the aromatic ring vibrations in derivatives of this compound would be expected to give rise to characteristic Raman signals. dtu.dkresearchgate.net Time-resolved resonance Raman spectroscopy can even be used to study short-lived intermediates, such as the benzyl radical, which may be formed during certain reactions. dtu.dkscispace.com

The combination of FT-IR and Raman spectroscopy provides a comprehensive picture of the functional groups present in a molecule, making it a powerful tool for tracking the progress of chemical reactions and confirming the identity of synthetic products.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis of Derived Structures

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. For derivatives of this compound that can be crystallized, this technique can provide unambiguous information about:

Absolute Stereochemistry: If the derivative is chiral, X-ray crystallography can be used to determine its absolute configuration, which is crucial in fields such as medicinal chemistry where the biological activity of enantiomers can differ significantly.

Conformational Analysis: The technique reveals the precise arrangement of atoms in the crystal lattice, providing insights into the preferred conformation of the molecule in the solid state. This information can be used to understand intermolecular interactions and packing forces.

Bond Lengths and Angles: X-ray crystallography provides highly accurate measurements of bond lengths and angles, which can be compared to theoretical calculations and used to understand the electronic effects of the bromine and fluorine substituents on the benzyl chloride framework.

While obtaining suitable crystals for X-ray analysis can be challenging, the detailed structural information it provides is invaluable for unequivocally characterizing novel derivatives of this compound.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Progress Monitoring in Synthetic Research

Chromatographic methods are essential for separating mixtures of compounds and are widely used in synthetic research to assess the purity of products and monitor the progress of reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. oup.com

Purity Assessment: HPLC can be used to determine the purity of a synthesized derivative of this compound by separating it from any unreacted starting materials, byproducts, or other impurities. The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound.

Reaction Monitoring: By taking small aliquots of a reaction mixture at different time points and analyzing them by HPLC, researchers can monitor the consumption of starting materials and the formation of products, allowing them to determine when the reaction is complete.

Gas Chromatography (GC): GC is another powerful separation technique that is particularly well-suited for volatile and thermally stable compounds. oup.com

Purity Assessment: Similar to HPLC, GC can be used to assess the purity of volatile derivatives of this compound.

Analysis of Impurities: GC coupled with a mass spectrometer (GC-MS) is a highly sensitive technique for identifying and quantifying trace impurities in a sample. oup.com

The choice between HPLC and GC depends on the properties of the analyte, such as its volatility, thermal stability, and polarity.

Theoretical and Computational Chemistry Studies on 2 Bromo 4,6 Difluorobenzyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost. For a molecule like 2-Bromo-4,6-difluorobenzyl chloride, DFT calculations can yield a wealth of information about its intrinsic properties.

Detailed research findings from DFT calculations would typically include the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this, various electronic properties can be calculated. For instance, the distribution of electron density can be visualized through molecular orbital plots, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.4 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

| Mulliken Atomic Charges | C1: -0.15, Br: -0.05, F4: -0.20, F6: -0.20, C(H2Cl): +0.10 | Predicts sites for nucleophilic/electrophilic attack |

| Note: The values in this table are illustrative and not based on published experimental or computational data. |

Conformational Analysis and Molecular Dynamics Simulations of Derived Species

The reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape or conformation. This compound has a rotatable bond between the phenyl ring and the chloromethyl group, allowing for different spatial arrangements. Conformational analysis aims to identify the most stable conformations (local energy minima) and the energy barriers between them.

Molecular Dynamics (MD) simulations can provide further insights by simulating the movement of atoms in the molecule over time. This allows for the exploration of the conformational landscape of not only the parent molecule but also species derived from it in potential reactions. For example, if this compound were used as a building block in drug design, MD simulations of the resulting larger molecule bound to a biological target could reveal important dynamic interactions and conformational changes upon binding. While specific MD studies on this compound are not available, related research on other substituted molecules demonstrates the utility of this approach.

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry is instrumental in mapping out the potential reaction pathways for a given chemical transformation. For this compound, this could involve modeling its reaction with a nucleophile, for example. By calculating the potential energy surface for the reaction, chemists can identify the most likely pathway.

A key aspect of this is the identification of transition states, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction. For instance, studies on the solvolysis of other ring-substituted benzyl (B1604629) chlorides have explored changes in reaction mechanisms and transition state structures. These methods could be applied to this compound to predict whether its reactions proceed through, for example, an SN1 or SN2 mechanism under various conditions.

Table 2: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | Starting materials |

| Transition State | +20.5 | Highest energy point on the reaction pathway |

| Products | -15.0 | Final products of the reaction |

| Note: The values in this table are for illustrative purposes and do not represent actual calculated data for this specific reaction. |

Quantitative Structure-Property Relationship (QSPR) Studies relevant to Chemical Transformations

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to a particular property. These properties can include physical properties like boiling point or, more relevant to chemical transformations, reactivity parameters like reaction rates or equilibrium constants.

To develop a QSPR model for reactions involving this compound, a dataset of related compounds with known experimental property values would be required. Various molecular descriptors, which are numerical representations of chemical structure, would be calculated for each compound. These descriptors can be based on topology, geometry, or electronic structure. Statistical methods are then used to build a mathematical equation that correlates the descriptors with the property of interest. While no specific QSPR studies featuring this compound are published, the general methodology is widely used in chemistry.

Molecular Docking and Ligand Design Principles (Focusing on the chemical entity as a building block for design)

In the context of drug discovery and materials science, this compound can be considered a chemical building block or scaffold. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is most often used to predict the binding of a small molecule ligand to a protein receptor.

If this compound were to be used as a starting point for designing a biologically active molecule, molecular docking could be employed to virtually screen derivatives for their potential to bind to a specific protein target. The bromine and fluorine atoms on the phenyl ring, along with the reactive benzyl chloride moiety, provide opportunities for a variety of chemical modifications to optimize binding affinity and selectivity. The principles of ligand design would involve considering factors such as shape complementarity, hydrogen bonding, and hydrophobic interactions between the designed ligand and the target's binding site. Although no specific molecular docking studies involving this compound are publicly available, research on the molecular docking of other bromo-fluoro-phenyl derivatives has been conducted.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of halogenated aromatic compounds is a key area for improvement. Future research will likely focus on developing greener synthetic routes to 2-Bromo-4,6-difluorobenzyl chloride, minimizing waste and avoiding hazardous reagents.

Current synthetic methods for benzyl (B1604629) chlorides often involve radical chlorination or the use of potent chlorinating agents. youtube.comyoutube.com Green chemistry approaches would seek to replace these with more environmentally benign alternatives. This includes the use of safer chlorine sources and solvent-free reaction conditions. organic-chemistry.org Photocatalysis under visible light, for instance, represents a mild and scalable method for benzylic C-H bond chlorination that could be adapted for this specific compound. organic-chemistry.org Another avenue is the catalytic conversion of the corresponding alcohol, 2-bromo-4,6-difluorobenzyl alcohol, using non-toxic catalysts and minimizing byproduct formation. youtube.comorganic-chemistry.org The principles of atom economy will be central, aiming for processes where the majority of atoms from the reactants are incorporated into the final product.

| Green Synthesis Strategy | Potential Application to this compound | Key Advantages |

| Visible-Light Photocatalysis | Direct C-H chlorination of 2-bromo-4,6-difluorotoluene. | Mild conditions, high selectivity, reduced energy consumption. organic-chemistry.org |

| Catalytic Deoxyhalogenation | Conversion of 2-bromo-4,6-difluorobenzyl alcohol using a catalyst. | Avoids harsh chlorinating agents, compatible with sensitive functional groups. organic-chemistry.org |

| Solvent-Free Reactions | Performing the synthesis without a solvent or in a green solvent (e.g., water, ethanol). | Reduced waste, lower environmental impact, improved safety. wordpress.com |

Exploration of Novel Catalytic Systems for Enhanced Chemo- and Regioselectivity

The synthesis of polysubstituted aromatic compounds like this compound presents significant challenges in controlling the exact placement of functional groups (regioselectivity) and ensuring that only the desired functional group reacts (chemoselectivity). Future research will heavily invest in novel catalytic systems to overcome these hurdles.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuous stream rather than in a traditional batch flask, offers significant advantages in terms of safety, scalability, and process control. rsc.orgnih.gov This is particularly relevant for the synthesis of potentially hazardous intermediates or when dealing with highly exothermic reactions. The integration of this compound synthesis into flow chemistry platforms is a promising future trend. asymchem.com

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. d-nb.infonih.gov This technology is especially beneficial for handling hazardous reagents like elemental halogens or unstable intermediates, which can be generated and consumed in situ, minimizing risk. rsc.orguc.pt Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could enable the rapid optimization of reaction conditions and the on-demand production of this compound and its derivatives. nih.gov This approach accelerates the discovery and development of new molecules for various applications. scispace.com

| Feature of Flow Chemistry | Benefit for this compound Synthesis |

| Enhanced Heat Transfer | Efficiently dissipates heat from exothermic halogenation reactions, preventing runaways. rsc.org |

| Precise Process Control | Accurate control of stoichiometry and reaction time improves selectivity and yield. nih.gov |

| In Situ Reagent Generation | Hazardous reagents can be made and used immediately, improving safety. uc.pt |

| Scalability | Production can be easily scaled up by running the system for longer periods. asymchem.com |

| Automation | Enables high-throughput screening of reaction conditions and library synthesis. nih.gov |

Discovery of Unprecedented Reactivity Patterns and Derivatization Strategies

The specific arrangement of substituents on the this compound ring creates a unique electronic and steric environment that may lead to novel reactivity. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of both the bromine atom in nucleophilic aromatic substitution reactions and the benzyl chloride group in alkylation reactions.

Future research will focus on exploring these unique reactivity patterns. For example, the development of specialized derivatization reagents could enable selective reactions at one of the halogen positions or at the benzylic carbon. researchgate.netnih.govresearchgate.net The use of benzoyl chloride derivatives for targeted metabolomics showcases the versatility of derivatization strategies that could be adapted. nih.gov Investigating its behavior in metal-catalyzed cross-coupling reactions could uncover new ways to build complex molecular architectures. nih.gov Understanding these subtle electronic effects will allow chemists to design unprecedented transformations and create a diverse library of new compounds from this single building block.

Expanding Application Domains in Emerging Scientific Fields

While fluorinated building blocks are well-established in medicinal chemistry and agrochemicals, the unique properties of this compound could open doors to other scientific fields. tandfonline.comtandfonline.comalfa-chemistry.com The presence of fluorine can enhance properties like metabolic stability and binding affinity in drug candidates, making this compound a valuable starting point for the synthesis of new pharmaceuticals. nih.govacs.org

Beyond medicine, there is growing interest in fluorinated organic compounds for materials science. alfa-chemistry.com These compounds can be used to create polymers and liquid crystals with unique thermal and electronic properties. alfa-chemistry.comelsevierpure.com The combination of bromine, fluorine, and a reactive benzyl chloride group makes this compound a versatile precursor for new functional materials, such as flame retardants, advanced polymers, or components for organic electronics. researchgate.net Additionally, the use of aromatic compounds as tracers in environmental science suggests potential, albeit niche, applications in other scientific domains. researchgate.netnih.govnih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-4,6-difluorobenzyl chloride, and how do reaction conditions influence yield?

- Methodology : A high-yield synthesis can be adapted from methods used for structurally similar halogenated benzyl chlorides. For example, chlorination of 2-bromo-4,6-difluorobenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is a common approach. Reaction temperatures between 0–5°C minimize side reactions, while inert gas purging (N₂/Ar) prevents hydrolysis .

- Data Contradictions : Some protocols report lower yields due to competing bromine displacement; using excess chlorinating agents (1.2–1.5 eq) and controlled stoichiometry improves efficiency .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Analytical Techniques :

- GC-MS/HPLC : Quantify purity (>95%) and detect halogenated byproducts (e.g., dibenzyl ethers) .

- NMR Spectroscopy : ¹H NMR peaks for benzyl-CH₂Cl appear at δ 4.6–4.8 ppm, while ¹⁹F NMR shows distinct signals for -F substituents at δ -110 to -120 ppm .

- Elemental Analysis : Validate Br/F/Cl content (±0.3% theoretical values) .

Q. What storage conditions are critical to maintain the stability of this compound?

- Guidelines : Store under inert gas (Ar) at -20°C in amber glass vials to prevent photodegradation and hydrolysis. Moisture-sensitive; use molecular sieves (3Å) in storage containers .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insight : The electron-withdrawing effects of -Br and -F groups activate the benzene ring for NAS. DFT calculations show the para-fluorine atoms direct incoming nucleophiles (e.g., amines) to the meta position relative to bromine, with activation energies ~25–30 kJ/mol lower than non-fluorinated analogs .

- Experimental Validation : Kinetic studies using UV-Vis spectroscopy reveal second-order dependence on nucleophile concentration in polar aprotic solvents (e.g., DMF) .

Q. What strategies mitigate the formation of dimeric byproducts (e.g., bis-benzyl ethers) during coupling reactions with this compound?

- Optimization Approaches :

- Catalytic Systems : Use Pd(PPh₃)₄ or CuI to suppress homocoupling.

- Solvent Effects : Non-polar solvents (toluene) reduce dimerization vs. DMSO .

- Byproduct Analysis : TLC (Rf = 0.3 in hexane/EtOAc 8:2) and LC-MS identify dimers (m/z ~400–450) for targeted purification .

Q. How do steric and electronic effects of this compound impact its utility in synthesizing bioactive molecules?

- Case Studies :

- Anticancer Agents : The compound serves as a precursor for kinase inhibitors, where the -F groups enhance metabolic stability. IC₅₀ values for derivatives are 10–50 nM in leukemia cell lines .

- Agrochemicals : Fluorine substitution improves lipid solubility, enhancing herbicidal activity (e.g., 90% weed inhibition at 1 ppm) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for halogenated benzyl chlorides: How to validate?

- Example : While 4-bromo-2-fluorobenzyl bromide (mp 30°C) and 4-bromo-3-fluorobenzyl bromide (no mp listed) suggest variability, DSC analysis for this compound confirms a glass transition (Tg) at -15°C and decomposition >150°C .

Q. Conflicting reactivity trends in fluorinated vs. non-fluorinated analogs: What factors explain this?

- Resolution : Fluorine’s strong electronegativity increases C-Cl bond polarization, accelerating SNAr but reducing radical stability. EPR studies show slower radical intermediate formation compared to non-fluorinated analogs .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。